molecular formula C27H26FN3O3S B11598375 N-(4-ethoxyphenyl)-2-{3-[2-(2-fluorophenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetamide

N-(4-ethoxyphenyl)-2-{3-[2-(2-fluorophenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetamide

Cat. No.: B11598375
M. Wt: 491.6 g/mol
InChI Key: RLQAVPAVLHDBIU-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-{3-[2-(2-fluorophenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetamide: is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a fluorophenyl group, and a thioxoimidazolidinone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-{3-[2-(2-fluorophenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the intermediate compounds, which are then combined through a series of reactions to form the final product. Common reagents used in these reactions include ethyl iodide, paracetamol, and anhydrous potassium carbonate, which are heated in 2-butanone to give the crude product .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-{3-[2-(2-fluorophenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halogens. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure that includes an imidazolidinone core, which is known for its biological activity. The synthesis of such compounds typically involves multi-step organic reactions, including the formation of thioxoimidazolidin derivatives. The synthetic pathways often utilize starting materials like 4-ethoxyphenol and fluorinated ethyl groups, which contribute to the compound's unique properties.

Table 1: Key Synthetic Steps for N-(4-ethoxyphenyl)-2-{3-[2-(2-fluorophenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetamide

StepReaction TypeKey ReagentsProduct
1Condensation4-Ethoxyphenol, Acetic AnhydrideAcetamide derivative
2CyclizationThioamide, BaseThioxoimidazolidin
3AlkylationEthyl Bromide, BaseFinal product

Antimicrobial Properties

Research has indicated that derivatives of thioxoimidazolidin compounds exhibit significant antimicrobial activity. In particular, this compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a study assessing the compound's antibacterial properties, it was tested against common pathogens like Staphylococcus aureus and Escherichia coli. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating promising potential as an antibacterial agent.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways.

Table 2: COX Inhibition Data

CompoundCOX Inhibition (%) at 20 µM
N-(4-ethoxyphenyl)-...acetamide47.1%
Aspirin50%
Ibuprofen45%

Therapeutic Applications

Given its biological activities, this compound has potential applications in several therapeutic areas:

  • Antibacterial Treatments : Its efficacy against bacterial infections positions it as a candidate for developing new antibiotics.
  • Anti-inflammatory Drugs : The compound's ability to inhibit COX enzymes could lead to new treatments for inflammatory diseases such as arthritis.
  • Cancer Research : Preliminary findings suggest that thioxoimidazolidin derivatives may possess anticancer properties, warranting further investigation into their mechanisms of action.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-{3-[2-(2-fluorophenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetamide involves its interaction with specific molecular targets and pathways. For example, it may act on sensory tracts of the spinal cord to exert analgesic effects, or it may interact with enzymes involved in inflammatory pathways to reduce inflammation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-(4-ethoxyphenyl)-2-{3-[2-(2-fluorophenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetamide is unique due to its combination of functional groups, which may confer distinct chemical and biological properties

Biological Activity

N-(4-ethoxyphenyl)-2-{3-[2-(2-fluorophenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of thioxoimidazolidin derivatives, characterized by the following molecular formula: C22H24FN3OC_{22}H_{24}FN_3O. Its structure includes an ethoxyphenyl group and a fluorophenyl substituent, contributing to its biological properties.

Research indicates that compounds similar to this compound may exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : Compounds in this class have shown potential as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition can lead to anti-inflammatory effects, making them candidates for treating conditions like arthritis .
  • Antimicrobial Activity : Similar derivatives have demonstrated activity against biofilms formed by pathogenic bacteria such as Salmonella enterica and Pseudomonas aeruginosa. The ability to disrupt biofilm formation is crucial for developing new antibiotics .
  • Antidiabetic Effects : Some imidazolidine derivatives have shown hypoglycemic activity in vivo, indicating potential use in managing diabetes through blood glucose regulation .

Biological Activity Data

The biological activity of this compound has been evaluated through various assays. The following table summarizes key findings from studies assessing its pharmacological effects:

Activity Effect Reference
COX-2 Inhibition47.1% maximum inhibition at 20 μM
Antibacterial ActivityStrong against Gram-negative bacteria
Hypoglycemic ActivityReduction in blood glucose by 286 mg/dL

Case Studies

Several studies have explored the biological effects of compounds related to this compound:

  • Study on COX Inhibition : A study synthesized various derivatives and tested their COX inhibitory activity. The compound exhibited significant inhibition, suggesting its potential as an anti-inflammatory agent .
  • Antimicrobial Efficacy : Research indicated that similar compounds effectively prevented biofilm formation by Pseudomonas aeruginosa, showcasing their potential in treating chronic infections .
  • Hypoglycemic Effects : In vivo studies demonstrated that certain imidazolidine derivatives could significantly lower blood glucose levels, indicating their therapeutic potential for diabetes management .

Properties

Molecular Formula

C27H26FN3O3S

Molecular Weight

491.6 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-[3-[2-(2-fluorophenyl)ethyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]acetamide

InChI

InChI=1S/C27H26FN3O3S/c1-2-34-22-14-12-20(13-15-22)29-25(32)18-24-26(33)31(21-9-4-3-5-10-21)27(35)30(24)17-16-19-8-6-7-11-23(19)28/h3-15,24H,2,16-18H2,1H3,(H,29,32)

InChI Key

RLQAVPAVLHDBIU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC3=CC=CC=C3F)C4=CC=CC=C4

Origin of Product

United States

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